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This technical guide delves into the history of cyclic adenosine monophosphate (cAMP)

research, a cornerstone of our understanding of signal transduction. We will explore the pivotal

discoveries, the brilliant minds behind them, and the profound impact this research has had on

biology and medicine, as recognized by multiple Nobel Prizes. This document is intended for

researchers, scientists, and drug development professionals seeking a deep understanding of

this critical signaling molecule.

The Dawn of a New Messenger: Earl W. Sutherland
Jr. and the Discovery of cAMP
In the mid-20th century, the mechanism by which hormones exerted their effects on cells was a

black box. It was known that hormones like epinephrine could stimulate glycogenolysis in the

liver, but how the signal was transmitted across the cell membrane was a mystery. Earl W.

Sutherland Jr. and his colleagues embarked on a series of elegant experiments that would

unravel this puzzle and introduce the concept of the "second messenger."

The Pivotal Experiment: Uncovering a Heat-Stable
Factor
Sutherland's key experiment involved the fractionation of canine liver homogenates. He

demonstrated that epinephrine's ability to activate phosphorylase, the enzyme responsible for

glycogen breakdown, required both the particulate (membrane) and soluble (cytosolic) fractions

of the cell.
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Preparation of Liver Homogenate: Canine livers were perfused to remove blood and then

homogenized in a cold buffer solution.

Fractionation: The homogenate was centrifuged to separate the particulate fraction

(containing cell membranes and organelles) from the soluble fraction (the cytosol).

Assay for Phosphorylase Activity: The conversion of inactive phosphorylase b to active

phosphorylase a was measured in the soluble fraction.

The Discovery: When the particulate fraction was incubated with epinephrine and ATP, a

heat-stable factor was produced that, when added to the soluble fraction, activated

phosphorylase. This heat-stable factor was later identified as cyclic AMP.
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Caption: Workflow of Sutherland's experiment discovering cAMP.

Sutherland's groundbreaking work, which established the principle of second messenger

signaling, was recognized with the Nobel Prize in Physiology or Medicine in 1971 "for his

discoveries concerning the mechanisms of the action of hormones".

The Molecular Switch: G-Proteins and the Role of
GTP
While Sutherland had identified cAMP and the enzyme responsible for its synthesis, adenylyl

cyclase, the mechanism by which the hormone receptor activated this enzyme remained
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elusive. This piece of the puzzle was solved by the independent work of Martin Rodbell and

Alfred G. Gilman in the 1970s.

Rodbell's Insight: The Requirement for GTP
Martin Rodbell's experiments with glucagon receptors in liver cell membranes revealed that the

binding of glucagon to its receptor was not sufficient to activate adenylyl cyclase. He

discovered that a third component, guanosine triphosphate (GTP), was essential for the signal

to be transduced.

Membrane Preparation: Rat liver cell membranes were isolated and purified.

Receptor Binding Assay: The binding of radioactively labeled glucagon to the membranes

was measured.

Adenylyl Cyclase Assay: The production of cAMP in response to glucagon was quantified.

The Discovery: Rodbell observed that in the absence of GTP, glucagon could bind to its

receptor, but adenylyl cyclase was not activated. The addition of GTP was necessary for the

hormonal signal to be relayed to the enzyme. This led him to propose the "three-component"

model of signal transduction: a receptor, a transducer (the G-protein), and an amplifier

(adenylyl cyclase).

Gilman's Breakthrough: Isolating and Characterizing G-
Proteins
Alfred G. Gilman took the next crucial step by isolating and identifying the "transducer" that

Rodbell had proposed. Working with mutant lymphoma cells that were deficient in cAMP
production, he was able to identify and purify the protein responsible for coupling the receptor

to adenylyl cyclase. He named this protein "G-protein" because of its dependence on GTP for

activity.

Cell Lines: Gilman used wild-type (S49) and mutant (cyc-) lymphoma cells. The cyc- cells

had functional beta-adrenergic receptors and adenylyl cyclase but could not produce cAMP
in response to hormones.
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Protein Extraction: Extracts were prepared from the membranes of both wild-type and cyc-

cells.

Reconstitution: The extract from wild-type cells was added to the membranes of the cyc-

cells.

The Discovery: The addition of the wild-type extract restored the ability of the cyc- cell

membranes to produce cAMP in response to beta-adrenergic stimulation, but only in the

presence of GTP. This demonstrated that the extract contained the missing G-protein that

was essential for signal transduction.

For their discovery of G-proteins and their role in signal transduction, Martin Rodbell and Alfred

G. Gilman were awarded the Nobel Prize in Physiology or Medicine in 1994.
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Caption: The G-protein signaling cascade.
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The Downstream Cascade: Protein Kinases and
Phosphorylation
The discovery of cAMP and G-proteins explained how a signal could be transmitted into the

cell, but the question of how cAMP actually elicited a physiological response remained. The

answer lay in the work of Edmond H. Fischer and Edwin G. Krebs, who were studying the

regulation of the same enzyme that had fascinated Sutherland: phosphorylase.

A Reversible Switch: The Discovery of Protein
Phosphorylation
Fischer and Krebs discovered that the activation of phosphorylase was a reversible process

involving the addition and removal of a phosphate group. They identified the enzyme

responsible for adding the phosphate group, phosphorylase kinase, and the enzyme that

removed it, phosphorylase phosphatase. This discovery of reversible protein phosphorylation

was a landmark in understanding cellular regulation.

Connecting the Dots: cAMP-Dependent Protein Kinase
The final piece of the puzzle was to connect cAMP to this phosphorylation cascade. In 1968,

Krebs and his colleagues demonstrated that the effects of cAMP were mediated by a specific

enzyme, which they named cAMP-dependent protein kinase (now known as Protein Kinase A

or PKA).

Enzyme Purification: A protein kinase was purified from rabbit skeletal muscle.

Kinase Assay: The ability of the purified kinase to transfer the terminal phosphate from ATP

to a substrate protein (initially casein and protamine) was measured.

cAMP Stimulation: The effect of cAMP on the kinase activity was tested.

The Discovery: The activity of the purified protein kinase was found to be dramatically

stimulated by the presence of low concentrations of cAMP. This established PKA as the

primary intracellular receptor for cAMP and the key effector in its signaling pathway.

For their discoveries concerning reversible protein phosphorylation as a biological regulatory

mechanism, Edmond H. Fischer and Edwin G. Krebs were awarded the Nobel Prize in
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Physiology or Medicine in 1992.
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Caption: Activation of Protein Kinase A by cAMP.

Summary of Nobel Prizes in cAMP Research
The profound importance of cAMP and its signaling pathway is underscored by the number of

Nobel Prizes awarded to researchers in this field.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1669394?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669394?utm_src=pdf-body
https://www.benchchem.com/product/b1669394?utm_src=pdf-body
https://www.benchchem.com/product/b1669394?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Year Laureate(s) Contribution

1971 Earl W. Sutherland Jr.
Discovery of cAMP and the

second messenger concept.

1992
Edmond H. Fischer & Edwin G.

Krebs

Discovery of reversible protein

phosphorylation.

1994
Martin Rodbell & Alfred G.

Gilman

Discovery of G-proteins and

their role in signal

transduction.

Conclusion
The history of cAMP research is a testament to the power of curiosity-driven science. From

Sutherland's initial observations in liver homogenates to the intricate molecular details of G-

protein-coupled receptor signaling, the study of this single molecule has revolutionized our

understanding of cellular communication. The work of these Nobel laureates has not only

illuminated fundamental biological processes but has also paved the way for the development

of numerous therapeutic agents that target this critical signaling pathway. The story of cAMP
continues to unfold as new roles for this versatile second messenger are discovered, ensuring

its place at the forefront of biomedical research for years to come.

To cite this document: BenchChem. [The Second Messenger: A History of cAMP Research
and its Nobel Recognition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669394#the-history-of-camp-research-and-nobel-
prizes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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